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Compound of Interest

Compound Name: 3-sec-Butyl-1H-pyrazol-5-amine

CAS No.: 56367-25-0

Cat. No.: B1280936

Get Quote

From a chemical standpoint, 3-sec-Butyl-1H-pyrazol-5-amine is a heterocyclic compound

featuring a pyrazole ring substituted with a sec-butyl group at the C3 position and an amine

group at the C5 position. The pyrazole nucleus is a five-membered ring containing two adjacent

nitrogen atoms and is considered a "privileged scaffold" in medicinal chemistry. This

designation is due to its versatile chemical nature and its presence in numerous compounds

with a wide array of biological activities.[1][2]

The functionalization of the pyrazole ring with an amino group, particularly at the C5 position,

creates a versatile framework for developing ligands that can interact with various biological

targets.[1] As a result, 5-aminopyrazole derivatives have been extensively explored and have

shown significant therapeutic potential in several areas, including oncology, inflammation, and

infectious diseases.[1][3][4] Several approved drugs, such as Celecoxib (anti-inflammatory)

and Crizotinib (anti-cancer), feature the pyrazole core, underscoring the pharmacological value

of this heterocycle.[1][3]

While direct experimental data on the specific molecule 3-sec-Butyl-1H-pyrazol-5-amine is

not extensively available in public literature, the well-documented activities of structurally
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related 3-substituted-1H-pyrazol-5-amines allow for a robust, evidence-based postulation of its

core mechanism of action.

Postulated Core Mechanism of Action: Protein
Kinase Inhibition
The most prominent and well-documented mechanism of action for the 5-aminopyrazole

scaffold is the inhibition of protein kinases.[5][6][7] Protein kinases are a large family of

enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation

of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases,

particularly cancer and inflammatory disorders, making them prime targets for therapeutic

intervention.[5][7]

Derivatives of 5-aminopyrazole have been repeatedly identified as potent inhibitors of various

protein kinases, including:

p38α Mitogen-Activated Protein (MAP) Kinase[8]

Janus Kinases (JAKs)[7]

Epidermal Growth Factor Receptor (EGFR)[9][10]

Aurora Kinases[6]

Cyclin-Dependent Kinases (CDKs)[5]

The pyrazole ring's unique structural features, including its ability to act as both a hydrogen

bond donor and acceptor, allow it to mimic the purine core of ATP. This enables these

compounds to function as ATP-competitive inhibitors, binding to the ATP-binding pocket of

kinases and preventing the phosphorylation of their downstream substrates.[5][7] The

substitution at the C3 position, in this case, a sec-butyl group, is crucial for modulating the

potency and selectivity of the inhibitor against specific kinases.[7]
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Caption: ATP-Competitive Inhibition by 3-sec-Butyl-1H-pyrazol-5-amine.

Key Kinase Targets and Signaling Pathways
Based on extensive research into the 5-aminopyrazole scaffold, 3-sec-Butyl-1H-pyrazol-5-
amine is predicted to exhibit inhibitory activity against one or more key kinase families involved

in oncogenic and inflammatory signaling.

p38α MAP Kinase and Inflammatory Signaling
The p38α MAP kinase is a central regulator of inflammatory responses. It is activated by

cellular stress and inflammatory cytokines like TNF-α and IL-1β, leading to the production of

pro-inflammatory mediators. The 5-aminopyrazole scaffold has been successfully utilized to

develop potent and selective inhibitors of p38α.[8] These inhibitors effectively block the

production of TNF-α in cellular and in vivo models, demonstrating significant anti-inflammatory

potential.[8] The interaction typically involves the pyrazole core forming hydrogen bonds with

the hinge region of the kinase's ATP-binding pocket.
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Caption: Inhibition of the p38 MAP Kinase signaling pathway.

JAK/STAT Pathway in Immunity and Cancer
The Janus kinase (JAK) family (JAK1, JAK2, JAK3, TYK2) is critical for cytokine signaling.

Upon cytokine receptor binding, JAKs auto-phosphorylate and then phosphorylate the receptor,

creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene

expression. The pyrazole ring has been a key structural element in the design of JAK inhibitors

for treating inflammatory diseases and cancers.[7] For example, the substitution on the

pyrazole ring is a key determinant for achieving selectivity between different JAK isoforms.[7]
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Receptor Tyrosine Kinases (RTKs) in Oncology
RTKs like the Epidermal Growth Factor Receptor (EGFR) are frequently mutated or

overexpressed in various cancers, leading to uncontrolled cell proliferation and survival. The

pyrazole scaffold has been incorporated into numerous potent EGFR inhibitors.[9][10] These

compounds compete with ATP to block EGFR autophosphorylation and the subsequent

activation of downstream pro-survival pathways like PI3K/Akt and RAS/MAPK.

Quantitative Data Summary
While specific IC₅₀ values for 3-sec-Butyl-1H-pyrazol-5-amine are not available, the table

below summarizes the activity of representative 5-aminopyrazole derivatives against various

kinases, illustrating the scaffold's potential.

Compound
Class/Example

Target Kinase
Reported
Potency (IC₅₀)

Therapeutic
Area

Reference

5-Amino-

pyrazole

derivative (2j)

p38α
Potent (exact

value not stated)
Inflammation [8]

Pyrazolo[1,5-

a]pyrimidines

EGFR, B-Raf,

MEK

Varies (nM to µM

range)
Cancer [5]

Afuresertib

(pyrazole-based)
Akt1 1.3 nM Cancer [6]

Golidocitinib

(pyrazole-based)
JAK1 Highly Potent Cancer [7]

Triazine-based

pyrazoles
EGFR 229.4 - 395.1 nM Cancer [9]

Experimental Workflows for Mechanism of Action
Elucidation
To definitively characterize the mechanism of action of 3-sec-Butyl-1H-pyrazol-5-amine, a

series of standardized biochemical and cell-based assays would be required.
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In Vitro Kinase Inhibition Assay
This is the primary experiment to confirm direct kinase inhibition and determine potency (IC₅₀).

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Reagent Preparation:

Prepare a stock solution of 3-sec-Butyl-1H-pyrazol-5-amine in 100% DMSO.

Create a serial dilution series of the compound in assay buffer.

Prepare solutions of the target kinase, a suitable biotinylated substrate peptide, and ATP

at optimal concentrations.

Prepare the detection reagents: Europium-conjugated anti-phospho-substrate antibody

and Streptavidin-XL665.

Kinase Reaction:

In a 384-well low-volume microplate, add 2 µL of the compound dilution (or DMSO for

control).

Add 4 µL of the kinase/substrate peptide mix to all wells.

Initiate the reaction by adding 4 µL of the ATP solution.

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

Detection:

Stop the kinase reaction by adding 5 µL of the Europium-antibody solution.

Add 5 µL of the Streptavidin-XL665 solution.

Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

Data Acquisition:
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Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and

620 nm.

Calculate the HTRF ratio (665nm/620nm) and plot the ratio against the compound

concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Caption: Workflow for an in vitro HTRF kinase inhibition assay.
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Cellular Target Engagement Assay
To confirm that the compound inhibits the target kinase within a cellular context, one can

measure the phosphorylation of a known downstream substrate.

Protocol: Western Blot for Phospho-Substrate

Cell Culture and Treatment:

Plate cells known to have an active signaling pathway involving the target kinase (e.g.,

A549 cells for EGFR).

Once cells are adherent, treat them with various concentrations of 3-sec-Butyl-1H-
pyrazol-5-amine for a set time (e.g., 2 hours).

Include positive (e.g., growth factor stimulation) and negative (vehicle control) controls.

Protein Extraction:

Wash cells with cold PBS and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Quantify protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

Separate proteins by electrophoresis.

Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane (e.g., with 5% BSA in TBST).

Incubate the membrane with a primary antibody specific for the phosphorylated form of the

kinase's substrate.
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Wash and incubate with an HRP-conjugated secondary antibody.

Strip the membrane and re-probe with an antibody for the total amount of the substrate

protein and a loading control (e.g., β-actin).

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate.

Image the blot using a digital imager.

Quantify band intensities and normalize the phospho-protein signal to the total protein and

loading control.

Conclusion and Future Directions
Based on a wealth of chemical literature, the core mechanism of action for 3-sec-Butyl-1H-
pyrazol-5-amine is strongly postulated to be the ATP-competitive inhibition of protein kinases.

The 5-aminopyrazole scaffold is a proven pharmacophore for targeting kinases involved in

critical cell signaling pathways related to cancer and inflammation, such as the p38 MAP

kinase, JAK/STAT, and EGFR pathways. The sec-butyl substitution at the C3 position is

expected to modulate the compound's potency and selectivity profile.

To validate this hypothesis and fully characterize the compound, future research should focus

on:

Broad Kinase Screening: Profiling the compound against a large panel of kinases to identify

its primary target(s) and assess its selectivity.

Cellular Assays: Confirming on-target activity in relevant cancer or inflammatory cell lines by

measuring the inhibition of downstream signaling events.

Structural Biology: Obtaining a co-crystal structure of the compound bound to its target

kinase to elucidate the precise binding mode and guide further structure-activity relationship

(SAR) studies.

This systematic approach will confirm the mechanistic hypothesis and unlock the full

therapeutic potential of 3-sec-Butyl-1H-pyrazol-5-amine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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